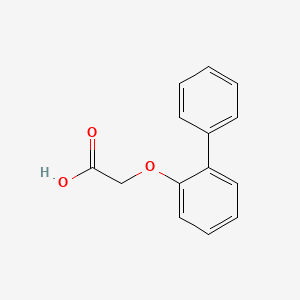

Ácido (bifenil-2-iloxi)acético

Descripción general

Descripción

(Biphenyl-2-yloxy)-acetic acid is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.

The exact mass of the compound (Biphenyl-2-yloxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (Biphenyl-2-yloxy)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Biphenyl-2-yloxy)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación proteómica

“Ácido (bifenil-2-iloxi)acético” se menciona como un producto para la investigación proteómica . La proteómica implica la identificación y cuantificación de las proteínas totales presentes en una célula, tejido u organismo . Complementa otras tecnologías “ómicas” como la genómica y la transcriptómica para explicar la identidad de las proteínas de un organismo, y para comprender la estructura y las funciones de una proteína en particular .

Medicina y asistencia sanitaria

Si bien no se mencionan aplicaciones específicas del “this compound” en medicina y asistencia sanitaria, los compuestos con estructuras similares podrían usarse potencialmente en el descubrimiento de fármacos, la producción de fármacos y el diagnóstico y tratamiento de diversas enfermedades .

Bioquímica

En bioquímica, el “this compound” podría usarse potencialmente en estudios enzimológicos. Las enzimas son catalizadores biológicos que aceleran las reacciones bioquímicas en los organismos vivos . El compuesto podría utilizarse para estudiar las interacciones de las enzimas con otras bioquímicas.

Farmacología

En farmacología, el “this compound” podría usarse potencialmente en el desarrollo de nuevos fármacos o agentes terapéuticos. Sin embargo, no se mencionan aplicaciones específicas en este campo en los resultados de la búsqueda .

Biología

En biología, el “this compound” podría usarse potencialmente en estudios que involucren enzimas psicrófilas, que son producidas principalmente por microorganismos de ambientes con temperaturas extremadamente bajas .

Química

En química, el “this compound” podría usarse potencialmente en la síntesis de otros compuestos complejos. Sin embargo, no se mencionan aplicaciones específicas en este campo en los resultados de la búsqueda .

Safety and Hazards

Mecanismo De Acción

Target of Action

Acetic acid, a related compound, is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus .

Mode of Action

Acetic acid, a structurally similar compound, is known to induce a localized inflammatory response through the release of free arachidonic acid (aa) from tissue phospholipids via cyclooxygenase (cox), leading to the production of prostaglandins .

Biochemical Pathways

The related compound acetic acid is known to be involved in the inflammatory response pathway, leading to the production of prostaglandins .

Pharmacokinetics

The pharmacokinetics of nonsteroidal anti-inflammatory drugs (nsaids), a class of drugs that includes many acetic acid derivatives, is often described by the ladme model, which stands for liberation, absorption, distribution, metabolism, and elimination .

Result of Action

Acetic acid, a related compound, is known to induce a localized inflammatory response, which can lead to pain sensation .

Análisis Bioquímico

Biochemical Properties

(Biphenyl-2-yloxy)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the phenylpropanoid biosynthesis pathway. This compound can act as a substrate or inhibitor, affecting the activity of enzymes such as phenylalanine ammonia-lyase and cinnamate-4-hydroxylase. These interactions can lead to changes in the production of secondary metabolites, which are crucial for plant defense mechanisms .

Cellular Effects

(Biphenyl-2-yloxy)acetic acid has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, this compound can enhance the production of phytoalexins, which are antimicrobial substances produced in response to pathogen attack. This enhancement is achieved through the activation of signaling pathways such as the mitogen-activated protein kinase pathway . Additionally, (Biphenyl-2-yloxy)acetic acid can affect gene expression by upregulating genes involved in the biosynthesis of defense-related compounds .

Molecular Mechanism

The molecular mechanism of (Biphenyl-2-yloxy)acetic acid involves several key processes. At the molecular level, it exerts its effects through binding interactions with specific biomolecules. For example, it can bind to and inhibit the activity of certain enzymes, leading to changes in metabolic flux. Additionally, (Biphenyl-2-yloxy)acetic acid can activate or inhibit transcription factors, resulting in altered gene expression. These molecular interactions contribute to the compound’s overall impact on cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Biphenyl-2-yloxy)acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (Biphenyl-2-yloxy)acetic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which may have implications for its use in research and potential therapeutic applications .

Dosage Effects in Animal Models

The effects of (Biphenyl-2-yloxy)acetic acid vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects. For instance, high doses of (Biphenyl-2-yloxy)acetic acid can lead to oxidative stress and cellular damage, which may result in inflammation and other pathological conditions. It is essential to determine the appropriate dosage range to minimize adverse effects while maximizing the compound’s beneficial properties .

Metabolic Pathways

(Biphenyl-2-yloxy)acetic acid is involved in several metabolic pathways, including the phenylpropanoid biosynthesis pathway. It interacts with enzymes and cofactors that regulate the production of secondary metabolites. These interactions can affect metabolic flux and alter the levels of various metabolites. For example, (Biphenyl-2-yloxy)acetic acid can modulate the activity of enzymes such as phenylalanine ammonia-lyase, leading to changes in the production of phenolic compounds and other defense-related metabolites .

Transport and Distribution

The transport and distribution of (Biphenyl-2-yloxy)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, (Biphenyl-2-yloxy)acetic acid can be transported into the vacuole for storage or directed to the endoplasmic reticulum for further processing. The distribution of this compound within the cell can influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of (Biphenyl-2-yloxy)acetic acid is a critical factor that affects its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the vacuole, endoplasmic reticulum, or mitochondria. Targeting signals and post-translational modifications play a role in directing (Biphenyl-2-yloxy)acetic acid to these locations. The localization of this compound can influence its interactions with other biomolecules and its overall impact on cellular function .

Propiedades

IUPAC Name |

2-(2-phenylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-14(16)10-17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKUMOXHJKKTDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10277241 | |

| Record name | (biphenyl-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-75-4 | |

| Record name | 5348-75-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (biphenyl-2-yloxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

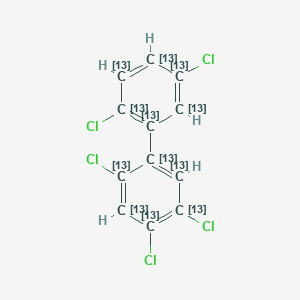

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methoxyphenyl)benzo[h]chromen-4-one](/img/structure/B1346054.png)

![5-(2,6-dichlorophenyl)-2-(phenylthio)-6H-pyrimido[1,6-b]pyridazin-6-one](/img/structure/B1346060.png)